molecular formula C11H10FNOS B8309390 4-(4-Fluorophenyl)-5-hydroxymethyl-2-methylthiazole CAS No. 347174-11-2

4-(4-Fluorophenyl)-5-hydroxymethyl-2-methylthiazole

Cat. No. B8309390
CAS RN: 347174-11-2
M. Wt: 223.27 g/mol
InChI Key: YWUBZUNBWHVSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-5-hydroxymethyl-2-methylthiazole is a useful research compound. Its molecular formula is C11H10FNOS and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

347174-11-2

Molecular Formula

C11H10FNOS

Molecular Weight

223.27 g/mol

IUPAC Name

[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C11H10FNOS/c1-7-13-11(10(6-14)15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3

InChI Key

YWUBZUNBWHVSRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CO)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylate (59 g) prepared by a known method (Chem. Pharm. Bull., 43(6), 947, 1995) was dissolved in tetrahydrofuran (700 ml). Lithium aluminum hydride (13 g) was added under ice-cooling and the mixture was stirred for 30 min. Water (13 ml), 15% sodium hydroxide (13 ml) and water (39 ml) were added successively to the reaction mixture, and the precipitated insoluble materials were filtered off. The filtrate was concentrated under reduced pressure to give the title compound (37 g, yield 71%).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.